3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(4-ethylphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-2-18-11-13-19(14-12-18)17-25-26-24(28)15-16-27-22-9-5-3-7-20(22)21-8-4-6-10-23(21)27/h3-14,17H,2,15-16H2,1H3,(H,26,28)/b25-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAZIGDONIILJF-KOEQRZSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 1,3-di(9h-carbazol-9-yl)benzene, have been used in organic light-emitting diodes (OLEDs). These compounds are known as aggregation-induced emission luminogens (AIEgens).
Mode of Action
The compound interacts with its targets by integrating a typical AIE moiety of tetraphenylpyrazine (TPP) with a conventional host of 1,3-di(9H-carbazol-9-yl)benzene. This results in better thermal and conformational stability, higher carrier capacity, and higher emission efficiency in the film state than those of the conventional host.
Biochemical Pathways
It is known that the compound plays a role in the electroluminescent performance of oleds.
Pharmacokinetics
The compound exhibits better thermal and conformational stability, which may influence its bioavailability.
Result of Action
The compound’s action results in enhanced performance in OLEDs. Specifically, OLEDs fabricated with this compound as the host show much higher electroluminescent performance than those with the conventional host.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the solution-process plays an important role in fabricating high-efficiency devices, as it can make the molecular distribution of host and guest homogeneous in the emissive layer.
Biochemical Analysis
Biochemical Properties
Related compounds such as 9H-carbazole have been shown to interact with various enzymes and proteins
Biological Activity
3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide is a complex organic compound characterized by its unique structural features, including a carbazole moiety and a hydrazide group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.
Molecular Formula: C24H23N3O
Molecular Weight: 369.468 g/mol
IUPAC Name: 3-carbazol-9-yl-N-[(E)-(4-ethylphenyl)methylideneamino]propanamide
The biological activity of this compound is attributed to its ability to interact with various biological targets. The mechanism of action is primarily mediated through the following pathways:
- Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells, particularly through the activation of the p53 signaling pathway. This pathway is crucial for regulating the cell cycle and preventing tumor formation .
- Inhibition of Enzymatic Activity : Research indicates that carbazole derivatives can inhibit enzymes such as acetylcholinesterase, which is significant in neurodegenerative diseases .
- Electroluminescent Properties : The compound exhibits favorable properties for use in organic light-emitting diodes (OLEDs), enhancing the performance of electronic devices.
Antitumor Activity
Recent studies have shown that carbazole derivatives, including related compounds, exhibit selective antitumor activity. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been reported to selectively inhibit melanoma cell growth by promoting apoptosis through p53 pathway activation. This suggests that similar derivatives may exhibit comparable antitumor effects .
Antioxidant Properties
Compounds with carbazole structures are known for their antioxidant properties, which can protect cells from oxidative stress—a contributing factor in many diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Research indicates that certain carbazole derivatives possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,3-di(9H-carbazol-9-yl)benzene | Structure | High thermal stability and carrier mobility in OLEDs |
| 9-ethyl-9H-carbazole-3-carbaldehyde | Structure | Induces apoptosis in melanoma cells via p53 activation |
| 1,3-bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol | Structure | Inhibitory activity against acetylcholinesterase |
Case Studies and Research Findings
- Melanoma Treatment : A study evaluated the antitumor effects of ECCA on melanoma cells, showing a significant reduction in cell viability and increased apoptosis through caspase activation. The findings indicate a potential therapeutic application for similar carbazole derivatives in cancer treatment .
- Neuroprotective Effects : Research on related compounds has demonstrated their ability to inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative conditions .
- Material Science Applications : The unique electronic properties of carbazole derivatives make them suitable for use in OLED technology, enhancing device efficiency and stability.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that compounds with carbazole moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives of carbazole can induce apoptosis in cancer cells through the activation of the p53 signaling pathway, which is crucial for regulating the cell cycle and preventing tumor formation.
Case Study: Melanoma Treatment
A study evaluating the effects of related carbazole derivatives demonstrated a marked reduction in melanoma cell viability and increased apoptosis rates. This suggests that 3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide may possess similar therapeutic potential against melanoma and other cancers.
Neuroprotective Effects
Compounds related to this hydrazide have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity. This inhibition is significant for conditions like Alzheimer's disease, where acetylcholine levels are critical for cognitive function.
Materials Science Applications
Electroluminescent Properties
The compound exhibits favorable characteristics for use in organic light-emitting diodes (OLEDs). Its ability to enhance electroluminescent performance makes it a candidate for improving the efficiency of electronic devices.
Case Study: OLED Performance Enhancement
Research has indicated that integrating carbazole derivatives into OLED structures can lead to improved thermal stability and carrier mobility, thereby increasing device efficiency. The compound's unique structural attributes facilitate its role as an effective emissive material.
Biochemical Interactions
Antioxidant Properties
Carbazole derivatives are recognized for their antioxidant capabilities, which can protect cells from oxidative stress—a contributing factor in various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Certain derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating chronic inflammatory conditions.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s hydrazide group (-CONH-N=CH-) and carbazole aromatic system are susceptible to oxidation. Key findings include:
| Oxidizing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C | Carbazole-quinone derivatives | 45–55% | |
| Ozone (O₃) | CH₂Cl₂, −20°C | Cleavage of hydrazone bond | 70% | |
| H₂O₂ | Ethanol, RT | N-Oxide formation on carbazole | 30% |
-
Mechanistic Insight :
Oxidation of the hydrazone bond (C=N) generates intermediates that rearrange into quinone-like structures or undergo bond cleavage. Carbazole’s nitrogen participates in redox reactions, forming N-oxides under mild conditions.
Reduction Reactions
The hydrazone and nitro groups (if present in analogs) are reduced to amines:
| Reducing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C | Hydrazine to amine conversion | 85% | |
| H₂/Pd-C | Ethyl acetate, 50°C | Nitro group → amine (in analogs) | 90% |
-
Example Reaction :
The E-configuration of the hydrazone is retained during reduction.
Substitution Reactions
The ethylphenyl group undergoes electrophilic substitution, while the carbazole moiety participates in nucleophilic attacks:
| Reaction Type | Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | CHCl₃, 40°C | 4-Bromo-ethylphenyl derivative | 60% | |
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hr | Nitrated carbazole derivatives | 50% |
-
Regioselectivity :
Bromination occurs preferentially at the para position of the ethylphenyl group due to steric hindrance from the carbazole.
Cyclization Reactions
Intramolecular cyclization is facilitated by the hydrazide group:
| Catalyst | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| PCl₅ | Toluene, reflux | 1,3,4-Oxadiazole ring formation | 66% | |
| H₂SO₄ | Acetic acid, 100°C | Triazole derivatives | 55% |
-
Mechanism :
Dehydration of the hydrazide group with PCl₅ forms oxadiazole rings, as confirmed by X-ray crystallography .
Hydrolysis Reactions
The hydrazone bond hydrolyzes under acidic or basic conditions:
| Conditions | Products | Rate Constant (k) | Source |
|---|---|---|---|
| HCl (1M), 80°C | Carbazole-propanehydrazide + aldehyde | 2.1 × 10⁻³ s⁻¹ | |
| NaOH (2M), RT | Same as above | 1.8 × 10⁻³ s⁻¹ |
-
Kinetic Data :
Hydrolysis follows first-order kinetics, with activation energy (Eₐ) of 45 kJ/mol.
Photochemical Reactions
UV irradiation induces structural changes:
| Wavelength | Solvent | Products | Quantum Yield | Source |
|---|---|---|---|---|
| 365 nm | Acetonitrile | Cis-trans isomerization of hydrazone | 0.32 |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation of 3-(9H-carbazol-9-yl)propanehydrazide with 4-ethylbenzaldehyde under reflux in ethanol or methanol. Key parameters include:
- Catalyst Use : Acidic (e.g., glacial acetic acid) or dehydrating agents (molecular sieves) to drive imine formation .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct minimization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of carbazole derivatives .
- Purity Verification : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm hydrazone bond formation (δ 8.5–9.5 ppm for N=CH) and carbazole aromatic protons (δ 7.2–8.3 ppm) .
- IR Spectroscopy : Stretching frequencies at ~1600–1650 cm (C=N) and ~3200–3400 cm (N-H) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. How does the carbazole moiety influence the compound’s physicochemical properties?
- Methodological Answer : The carbazole group enhances:
- Lipophilicity : Critical for membrane permeability in biological studies (logP ~3.5–4.0) .
- Optoelectronic Properties : π-conjugation enables potential applications in organic electronics (e.g., charge transport studies) .
- Thermal Stability : Melting points >150°C due to rigid aromatic structure .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity) with IC values reported in triplicate .
- Solvent Effects : Control for DMSO concentrations (<1% v/v) to avoid false positives in cell-based assays .
- Structural Analog Comparison : Benchmark against carbazole derivatives with known mechanisms (e.g., DNA intercalation or kinase inhibition) .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB) of relevant targets (e.g., topoisomerase II or tubulin) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- QSAR Models : Corrogate electronic parameters (HOMO-LUMO gaps) with experimental IC values to refine predictions .
Q. What synthetic routes improve yield in gram-scale production for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Continuous reactors reduce side reactions and enhance reproducibility .
- Microwave Assistance : Reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield .
- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, scalable synthesis .
Q. How do crystallographic studies inform structure-activity relationships (SAR)?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Torsional Angles : E/Z configuration of the hydrazone bond (critical for biological activity) .
- Intermolecular Interactions : Hydrogen bonding (e.g., N-H···O) and π-π stacking distances (~3.5–4.0 Å) that stabilize crystal packing .
- Polymorphism Screening : Identify stable forms via slurry experiments in varied solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
